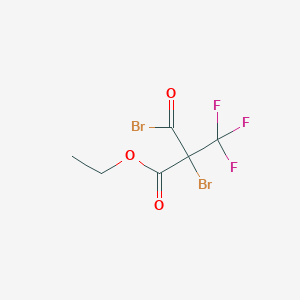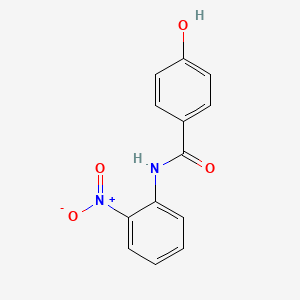![molecular formula C21H20O4 B14511585 2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol CAS No. 63459-65-4](/img/structure/B14511585.png)
2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol is an organic compound that features a methylene bridge connecting two phenol groups, with methoxy groups at the 2 and 4 positions on one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol typically involves the condensation of 2,4-dimethoxybenzaldehyde with phenol in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two phenol groups. The general reaction conditions include:
Reactants: 2,4-dimethoxybenzaldehyde and phenol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Often carried out in an organic solvent like ethanol or methanol
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C
Reaction Time: The reaction may take several hours to complete
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol may involve similar reaction conditions but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The methylene bridge can be reduced under specific conditions, although this is less common.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of methylene-bridged diphenols with reduced functional groups
Substitution: Formation of substituted phenols with various functional groups
Applications De Recherche Scientifique
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its phenolic structure.
Mécanisme D'action
The mechanism of action of 2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, which may influence biological pathways and chemical processes. The methoxy groups can also modulate the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenediphenol: Lacks the methoxy groups, resulting in different reactivity and properties.
2,2’-[(2,4-Dihydroxyphenyl)methylene]diphenol: Contains hydroxyl groups instead of methoxy groups, leading to different chemical behavior.
Bisphenol A: A well-known compound with similar structural features but different substituents, widely used in the production of plastics and resins.
Uniqueness
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol is unique due to the presence of methoxy groups, which can influence its chemical reactivity and potential applications. The methoxy groups can enhance the compound’s solubility in organic solvents and may impart specific biological activities.
Propriétés
Numéro CAS |
63459-65-4 |
|---|---|
Formule moléculaire |
C21H20O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-[(2,4-dimethoxyphenyl)-(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H20O4/c1-24-14-11-12-17(20(13-14)25-2)21(15-7-3-5-9-18(15)22)16-8-4-6-10-19(16)23/h3-13,21-23H,1-2H3 |
Clé InChI |
DDRMSAMWYDPLGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C2=CC=CC=C2O)C3=CC=CC=C3O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)


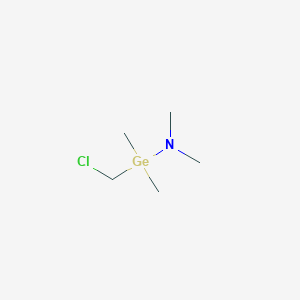

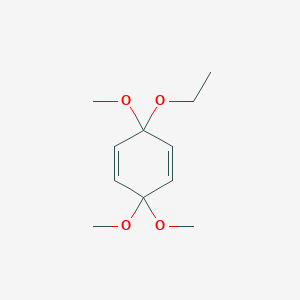
![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
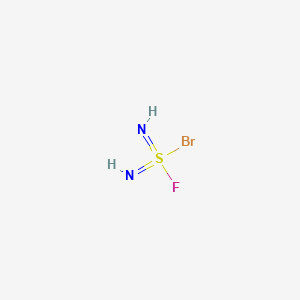

![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
